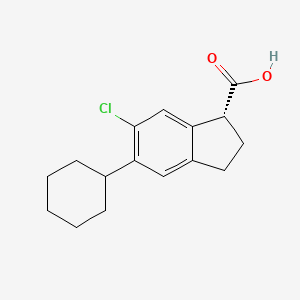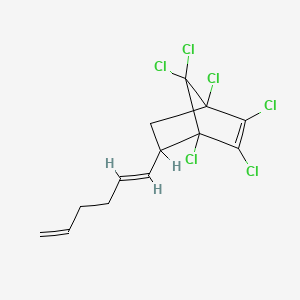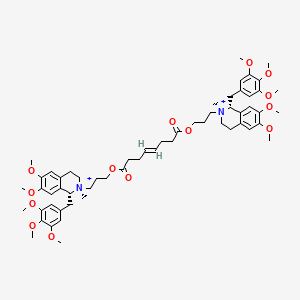
AN78SQ2Wkc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol , also known by its unique identifier AN78SQ2Wkc , is a phenolic compound with the molecular formula C21H34O2 . This compound is characterized by its bulky tert-butyl groups and a cyclopentylmethyl group attached to the phenol ring, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol typically involves the alkylation of a phenol derivative. One common method includes the reaction of 2,6-di-tert-butylphenol with 1-(hydroxymethyl)cyclopentylmethyl chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
Análisis De Reacciones Químicas
Types of Reactions
2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydroxymethyl group can be reduced to a methyl group.
Substitution: The tert-butyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Conditions involving strong acids or bases to facilitate the removal of tert-butyl groups.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to a methyl derivative.
Substitution: Formation of various substituted phenols depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol has several applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential use in treating diseases related to oxidative damage.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.
Mecanismo De Acción
The mechanism of action of 2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol primarily involves its antioxidant properties. The phenolic group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound targets molecular pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Butylated hydroxytoluene (BHT): Another phenolic antioxidant with similar stabilizing properties.
Butylated hydroxyanisole (BHA): A phenolic compound used as a food preservative.
Tert-butylhydroquinone (TBHQ): A synthetic antioxidant used in food and industrial applications.
Uniqueness
2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol is unique due to its specific structural features, such as the cyclopentylmethyl group, which may impart different solubility and reactivity characteristics compared to other phenolic antioxidants .
Propiedades
Número CAS |
938174-18-6 |
|---|---|
Fórmula molecular |
C21H34O2 |
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
2,6-ditert-butyl-4-[[1-(hydroxymethyl)cyclopentyl]methyl]phenol |
InChI |
InChI=1S/C21H34O2/c1-19(2,3)16-11-15(12-17(18(16)23)20(4,5)6)13-21(14-22)9-7-8-10-21/h11-12,22-23H,7-10,13-14H2,1-6H3 |
Clave InChI |
CTFKOMUXSHQLLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2(CCCC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


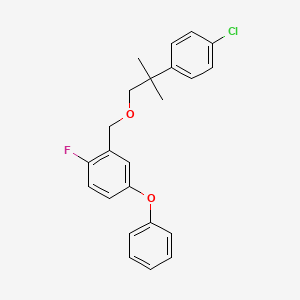

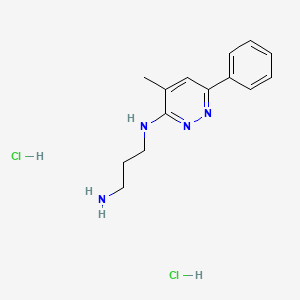
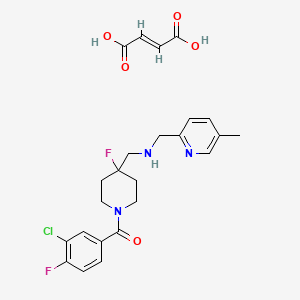
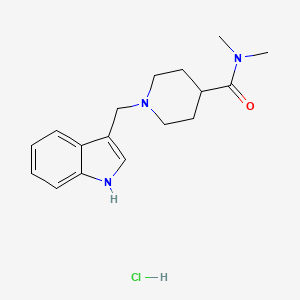

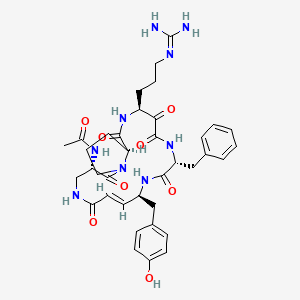

![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)

